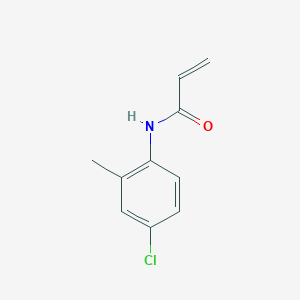![molecular formula C21H18N2O2 B2665238 (3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309746-64-1](/img/structure/B2665238.png)
(3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a chemical compound. It is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring linked to a pyrrole ring . More detailed information about its structure can be found in various sources .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives have been studied . These reactions are important for the synthesis of these derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various sources .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by (Huang et al., 2021) focused on synthesizing similar compounds, highlighting the process of obtaining such compounds through a three-step substitution reaction. The structure was confirmed using spectroscopic methods and X-ray diffraction. This research contributes to understanding the synthesis process and structural characterization of similar compounds.
Quantum Chemical Studies
- The molecular structures of compounds related to "(3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone" were calculated using density functional theory (DFT) in a study by (Huang et al., 2021). The study emphasizes the consistency of DFT-optimized molecular structures with crystal structures, providing insights into the electronic properties and physicochemical characteristics of these compounds.
Antimicrobial and Antimycobacterial Activities
- Research on similar pyridine and pyrrole derivatives by (Kumar et al., 2012) and (Narasimhan et al., 2011) revealed their potential as antimicrobial and antimycobacterial agents. These studies demonstrate the applicability of such compounds in developing new antimicrobial therapies.
Spectroscopic and Theoretical Studies
- A study by (Sivakumar et al., 2021) conducted a comprehensive spectroscopic and theoretical study of a molecule similar to "this compound." The research included analyzing molecular electrostatic potential, natural bond orbital analysis, and docking simulations, contributing valuable information on the electronic structure and potential biological interactions of such compounds.
Application in Organic Synthesis
- Research by (Ravindran et al., 2007) illustrated the use of similar compounds in organic synthesis, specifically in the synthesis of symmetrical pentasubstituted pyrroles. This study contributes to the field of synthetic organic chemistry, showcasing the versatility of such compounds in synthesizing complex organic structures.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-13-18-9-5-11-22-20(18)14-23)17-8-4-10-19(12-17)25-15-16-6-2-1-3-7-16/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCMLWBCWYZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

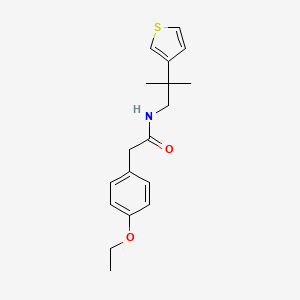
![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)
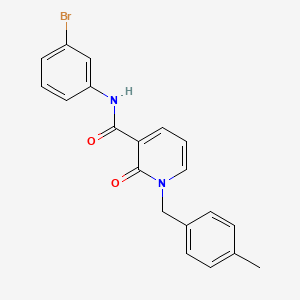
![N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B2665162.png)

![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
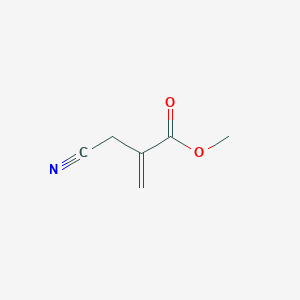
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

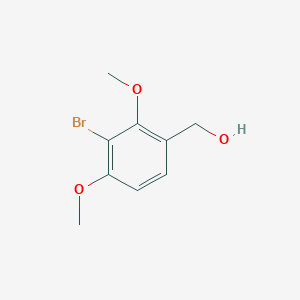
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665174.png)
